molecular formula C18H20N4O2 B2361436 1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea CAS No. 1396682-44-2

1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

Cat. No.: B2361436
CAS No.: 1396682-44-2
M. Wt: 324.384
InChI Key: LNPUABDOHNXDTM-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
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Biological Activity

1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a synthetic compound belonging to the pyrazolo[1,5-a]pyridine class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and mechanism of action involving interactions with various biological targets.

Chemical Structure

The molecular formula of this compound is C18H20N4O2C_{18}H_{20}N_{4}O_{2} with a molecular weight of 324.4 g/mol. The compound features a pyrazolo[1,5-a]pyridine core linked to a 4-methoxyphenethyl group via a urea linkage.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. It may function as an inhibitor or activator, influencing various cellular pathways. Detailed studies on its binding affinity and specificity are crucial for elucidating its precise mechanism of action.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as HeLa and MCF-7. The specific IC50 values for related compounds suggest promising anti-tumor activity, warranting further investigation into the anticancer potential of this compound.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Compounds within the same class have demonstrated effectiveness against various bacterial strains, suggesting that this compound could exhibit similar activities. Further testing is necessary to evaluate its spectrum of activity against specific pathogens.

Case Studies and Research Findings

Several studies have been conducted to assess the pharmacological properties of pyrazolo[1,5-a]pyridine derivatives:

  • Study on Cytotoxicity : A study reported that related compounds showed IC50 values ranging from 15.1 µM to 20.7 µM against HeLa and MCF-7 cell lines, indicating significant cytotoxic effects .
  • Antimicrobial Assessment : Another research highlighted that certain derivatives exhibited strong antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against Gram-positive bacteria .

Comparative Analysis

A comparative analysis can be drawn between this compound and other similar compounds:

Compound NameStructureBiological ActivityIC50/MIC Values
This compoundPyrazolo[1,5-a]pyridineAnticancer, AntimicrobialTBD
1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyrimidin-5-yl)ureaPyrimidine derivativeAnticancerIC50 = 17.02 µM
1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridine-3-yl)ureaAlternative position urea linkageAnticancerTBD

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-24-16-7-5-14(6-8-16)9-10-19-18(23)20-12-15-13-21-22-11-3-2-4-17(15)22/h2-8,11,13H,9-10,12H2,1H3,(H2,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPUABDOHNXDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2=C3C=CC=CN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.